Cas no 63987-19-9 (4'-Hydroxy-3-phenoxybenzyl Alcohol)

4'-Hydroxy-3-phenoxybenzyl Alcohol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol,3-(4-hydroxyphenoxy)-
- 4´-Hydroxy-3-phenoxybenzyl Alcohol
- 4?-Hydroxy-3-phenoxybenzyl Alcohol
- 4-[3-(Hydroxymethyl)phenoxy]phenol
- 4'-Hydroxy-3-phenoxybenzyl Alcohol
- RO3280
- 3-[(4-hydroxy)phenoxy]benzyl alcohol
- Benzenemethanol, 3-(4-hydroxyphenoxy)-
- SCHEMBL5112767
- NS00124377
- 4-(3-(Hydroxymethyl)phenoxy)phenol
- DTXSID70981711
- 3-(4-Hydroxyphenoxy)benzenemethanol
- F14701
- 63987-19-9
-
- インチ: InChI=1S/C13H12O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8,14-15H,9H2
- InChIKey: PJOAGCNCAOJNKZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)CO
計算された属性
- せいみつぶんしりょう: 216.07900
- どういたいしつりょう: 216.079
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7A^2
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 398.2±32.0 °C at 760 mmHg
- フラッシュポイント: 194.6±25.1 °C
- 屈折率: 1.626
- PSA: 49.69000
- LogP: 2.67680
- じょうきあつ: 0.0±1.0 mmHg at 25°C
4'-Hydroxy-3-phenoxybenzyl Alcohol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4'-Hydroxy-3-phenoxybenzyl Alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H951235-5mg |
4'-Hydroxy-3-phenoxybenzyl Alcohol |
63987-19-9 | 5mg |
$196.00 | 2023-05-18 | ||
TRC | H951235-50mg |
4'-Hydroxy-3-phenoxybenzyl Alcohol |
63987-19-9 | 50mg |
$1533.00 | 2023-05-18 | ||
Crysdot LLC | CD12048639-1g |
4-(3-(Hydroxymethyl)phenoxy)phenol |
63987-19-9 | 97% | 1g |
$887 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-210196-5 mg |
4'-Hydroxy-3-phenoxybenzyl Alcohol, |
63987-19-9 | ≥98% | 5mg |
¥3,046.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-210196-5mg |
4'-Hydroxy-3-phenoxybenzyl Alcohol, |
63987-19-9 | ≥98% | 5mg |
¥3046.00 | 2023-09-05 | |
TRC | H951235-100mg |
4'-Hydroxy-3-phenoxybenzyl Alcohol |
63987-19-9 | 100mg |
$ 3000.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651169-1g |
4-(3-(Hydroxymethyl)phenoxy)phenol |
63987-19-9 | 98% | 1g |
¥7980.00 | 2024-05-05 |
4'-Hydroxy-3-phenoxybenzyl Alcohol 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
4'-Hydroxy-3-phenoxybenzyl Alcoholに関する追加情報
Professional Introduction to 4'-Hydroxy-3-phenoxybenzyl Alcohol (CAS No. 63987-19-9)
4'-Hydroxy-3-phenoxybenzyl Alcohol, chemically designated as 4'-Hydroxy-3-phenoxybenzyl Alcohol, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. With the CAS number CAS No. 63987-19-9, this molecule has garnered attention due to its versatile structural features and potential applications in drug development. The compound’s unique aromatic and hydroxyl functionalities make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The< strong>4'-Hydroxy-3-phenoxybenzyl Alcohol molecule consists of a benzene ring substituted with both a hydroxyl group and a phenoxy side chain. This structural configuration imparts distinct chemical properties that are highly relevant in medicinal chemistry. The presence of the hydroxyl group enhances its solubility in polar solvents, while the phenoxy moiety contributes to its interaction with biological targets. Such characteristics have positioned this compound as a candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been a growing interest in natural product-inspired scaffolds for drug discovery. The< strong>4'-Hydroxy-3-phenoxybenzyl Alcohol structure bears resemblance to several bioactive molecules found in plants and microorganisms, suggesting potential pharmacological relevance. Researchers have been investigating its derivatives as candidates for antimicrobial, anti-inflammatory, and anticancer applications. The hydroxyl group’s ability to participate in hydrogen bonding interactions with biological targets makes it particularly useful in designing molecules with enhanced binding affinity.
The< strong>CAS No. 63987-19-9 identification ensures precise chemical characterization and regulatory compliance, which are crucial for pharmaceutical applications. The compound’s synthesis involves multi-step organic reactions, often requiring careful control of reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, making< strong>4'-Hydroxy-3-phenoxybenzyl Alcohol more accessible for research and industrial purposes.
One of the most compelling aspects of< strong>4'-Hydroxy-3-phenoxybenzyl Alcohol is its role as a building block in medicinal chemistry. Its structural features allow for modifications that can fine-tune its pharmacological properties. For instance, introducing additional functional groups or altering the substitution pattern can lead to compounds with improved efficacy or reduced toxicity. Such flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies.
The< strong>CAS No. 63987-19-9-determined compound has also found utility in the development of enzyme inhibitors. The hydroxyl and phenoxy groups provide multiple interaction points with enzymatic active sites, making it possible to design molecules that selectively target specific enzymes involved in disease pathways. This has been particularly relevant in the search for new treatments for metabolic disorders and neurological conditions.
In conclusion, 4'-Hydroxy-3-phenoxybenzyl Alcohol (CAS No. 63987-19-9) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new synthetic strategies and pharmacological insights, the significance of this compound is expected to grow further.
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